

Substance P (1-9): A Major Metabolite with Distinct Biological Activity

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Compound of Interest		
Compound Name:	Substance P (1-9)	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), a member of the tachykinin peptide family, is a well-established neurotransmitter and neuromodulator involved in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R). However, SP is rapidly metabolized in vivo, leading to the formation of various fragments. Among these, **Substance P** (1-9) [SP(1-9)] has emerged as a significant metabolite with a distinct pharmacological profile. This technical guide provides a comprehensive overview of SP(1-9) as a major metabolite of Substance P, focusing on its formation, biological activity, and the signaling pathways it modulates. We present quantitative data on its receptor affinity and functional activity, detail the experimental protocols for its study, and provide visual representations of the relevant signaling cascades and experimental workflows.

Introduction

Substance P is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] Its degradation is a critical step in the regulation of its physiological effects. Various peptidases, including neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), cleave SP at different sites, generating a range of N-terminal and C-terminal fragments.[2] SP(1-9), with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly, is a major metabolite resulting from the cleavage of the Gly9-Leu10 bond.[1][3] While the C-terminal



fragment of SP is crucial for high-affinity binding to the NK1R, N-terminal fragments like SP(1-9) exhibit markedly reduced or no activity at this receptor.[4] However, recent evidence has unveiled a novel target for SP(1-9), the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is predominantly expressed on mast cells. This discovery has opened new avenues for understanding the differential roles of SP and its metabolites in neurogenic inflammation and immune modulation.

Quantitative Data

The following tables summarize the key quantitative data comparing the biological activity of Substance P and its metabolite, SP(1-9).

Table 1: Receptor Binding and Functional Activity (EC50 Values)

Ligand	Receptor	Assay	Cell Type	EC50	Reference
Substance P	NK1R	Calcium Mobilization	HEK293- NK1R	0.4 nM	
Substance P (1-9)	NK1R	Calcium Mobilization	HEK293- NK1R	No significant activity	
Substance P	MRGPRX2	Calcium Mobilization	HEK293- MRGPRX2	100 nM	
Substance P (1-9)	MRGPRX2	Calcium Mobilization	HEK293- MRGPRX2	1.8 μΜ	
Substance P	MRGPRX2	Mast Cell Degranulatio n	LAD2	5.9 μΜ	
Substance P (1-9)	MRGPRX2	Mast Cell Degranulatio n	LAD2	12 μΜ	
Substance P	MRGPRX2	CCL2 Release	LAD2	1.8 μΜ	•
Substance P (1-9)	MRGPRX2	CCL2 Release	LAD2	12 μΜ	



Table 2: In Vitro Metabolism of Substance P

Cell Type	Incubation Time	Major Metabolites Detected	Reference
Bovine Brain Microvessel Endothelial Cells (BBMECs)	5 hours	SP(3-11), SP(5-11), SP(1-7), SP(1-9)	
3T3 Fibroblasts, Cardiac Aortic Endothelial Cells (CAECs), Peritoneal Macrophages (PMs)	1 hour	SP(5-11), SP(1-4), SP(7-11), SP(1-7), SP(6-11), SP(8-11), SP(3-11), SP(2-11), SP(1-9)	

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Analysis of Substance P Metabolism by LC-MS/MS

This protocol is adapted from the methodology used to study SP metabolism in bovine brain microvessel endothelial cells.

- Cell Culture: Bovine brain microvessel endothelial cells (BBMECs) are cultured to confluence in 12-well plates.
- Incubation: The cell medium is replaced with a buffer solution (e.g., 10 mM HEPES in 50% MEM and 50% Ham's F-12) containing a known concentration of Substance P (e.g., 10 μM). Plates are incubated at 37°C in a heated water bath for a specified time course (e.g., 0 to 5 hours).
- Sample Collection: At each time point, a 60 μ L aliquot is collected from the wells and mixed with 48 μ L of 0.1% formic acid (FA) and 12 μ L of a 10 μ M internal standard (IS) solution in 0.1% FA. Samples are stored at -20°C until analysis.
- LC-MS/MS Analysis:



- Chromatography: Samples are injected onto a C18 analytical column (e.g., 1.0 × 50 mm, 5 μm particles). Separation is achieved using a gradient elution with a flow rate of 0.2 mL/min. Mobile phase A consists of 0.1% FA in water, and mobile phase B is 0.1% FA in acetonitrile.
- Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization in the positive mode (ESI+). Multiple reaction monitoring (MRM) is used to quantify SP and its metabolites based on their specific precursor and product ion transitions.

Calcium Mobilization Assay

This protocol is based on fluorimetric measurement of intracellular calcium ([Ca2+]i) mobilization in HEK293 cells expressing the target receptor.

- Cell Culture and Dye Loading: HEK293 cells stably expressing either NK1R or MRGPRX2
 are seeded in 96-well plates. The cells are then loaded with a calcium-sensitive fluorescent
 dye, such as Fura-2 AM, by incubating them in a buffer (e.g., Krebs buffer) containing the
 dye.
- Compound Addition: The plate is placed in a scanning fluorometer with integrated fluidics (e.g., FlexStation). After establishing a baseline fluorescence reading, various concentrations of Substance P or SP(1-9) are added to the wells.
- Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
- Data Analysis: The peak fluorescence ratio following agonist addition is used to determine the concentration-response curve and calculate the EC50 value.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol quantifies mast cell degranulation by measuring the release of the granular enzyme β -hexosaminidase.



- Cell Culture: Human mast cell line LAD2 is cultured in appropriate media.
- Cell Stimulation: Cells are washed and resuspended in a buffer (e.g., Tyrode's buffer). They are then stimulated with a range of concentrations of Substance P or SP(1-9) for 30 minutes at 37°C.
- Supernatant Collection: After stimulation, the cells are centrifuged, and the supernatant containing the released β-hexosaminidase is collected.
- Enzyme Assay: The supernatant is incubated with a substrate for β-hexosaminidase, p-nitrophenyl N-acetyl-β-D-glucosaminide (pNAG). The reaction is stopped, and the absorbance of the product is measured at 405 nm.
- Data Analysis: The amount of β-hexosaminidase released is expressed as a percentage of the total cellular content, which is determined by lysing the cells with a detergent like Triton X-100. Concentration-response curves are then plotted to determine EC50 values.

CAMP Measurement Assay

This protocol measures changes in intracellular cyclic AMP (cAMP) levels using a bioluminescent reporter system.

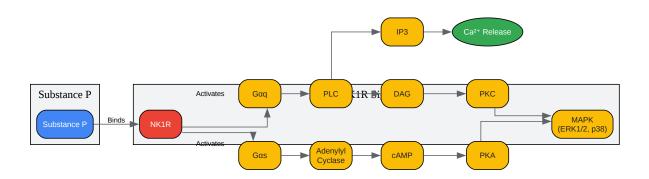
- Cell Transfection: HEK293T cells are co-transfected with a plasmid encoding the target receptor (e.g., NK1R) and a GloSensor-22F cAMP plasmid, which expresses a genetically encoded cAMP biosensor.
- Cell Stimulation: Transfected cells are seeded in a 96-well plate and incubated with a
 GloSensor cAMP reagent. After establishing a baseline luminescence, cells are stimulated
 with different concentrations of the test compounds (e.g., Substance P).
- Luminescence Measurement: Changes in intracellular cAMP levels are detected as changes in luminescence using a plate reader.
- Data Analysis: The luminescence signal is used to generate concentration-response curves and calculate EC50 values.

Signaling Pathways and Experimental Workflows



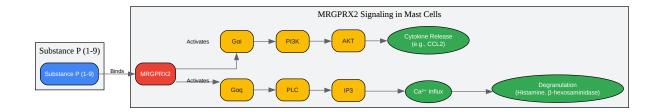
Signaling Pathways

The following diagrams illustrate the known signaling pathways for Substance P and its metabolite SP(1-9).



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Substance P Signaling via NK1R.



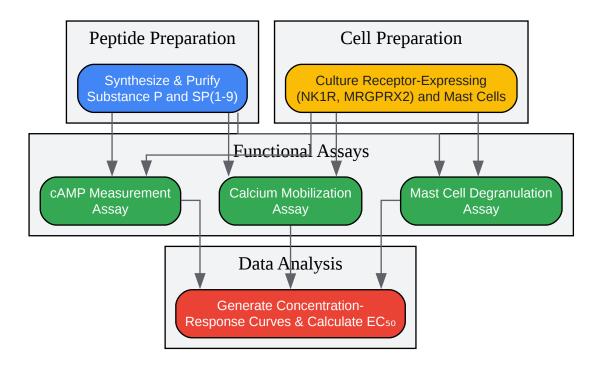
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Substance P (1-9) Signaling via MRGPRX2.

Experimental Workflow



The following diagram outlines a typical experimental workflow for characterizing the activity of Substance P and its metabolites.



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Experimental Workflow for SP and SP(1-9) Activity.

Discussion

The data presented clearly demonstrate that **Substance P (1-9)** is not merely an inactive degradation product but a biologically active metabolite with a distinct pharmacological profile. Its negligible activity at the NK1R, the primary receptor for Substance P, coupled with its retained, albeit lower, potency at the MRGPRX2, suggests a functional switch in its biological role following metabolism.

The activation of MRGPRX2 on mast cells by SP(1-9) leads to calcium mobilization, degranulation, and cytokine release, all of which are key events in neurogenic inflammation. This suggests that while the initial, potent inflammatory effects of Substance P are mediated through NK1R, the sustained or modified inflammatory response may be influenced by the activity of its metabolites like SP(1-9) on mast cells.



The differential signaling pathways activated by SP and SP(1-9) further underscore their distinct roles. Substance P, through NK1R, can activate both G α q and G α s pathways, leading to increases in both intracellular calcium and cAMP. In contrast, SP(1-9) acting on MRGPRX2 primarily signals through G α i and G α q, leading to calcium influx and PI3K/AKT activation, but not necessarily a significant cAMP response.

Conclusion

Substance P (1-9) is a major metabolite of Substance P with a significantly different biological activity profile from its parent peptide. Its selective activity at the MRGPRX2 receptor on mast cells highlights a novel mechanism by which the bioactivity of Substance P is regulated and diversified following its release. For researchers and drug development professionals, understanding the distinct roles of SP and its metabolites is crucial for the design of more specific and effective therapeutic agents targeting the tachykinin system. Future research should continue to explore the in vivo relevance of the SP/SP(1-9)-MRGPRX2 axis in various physiological and pathological conditions.

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